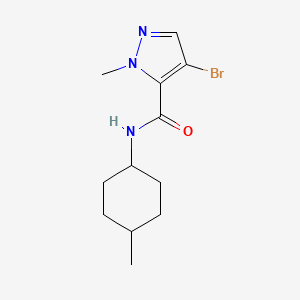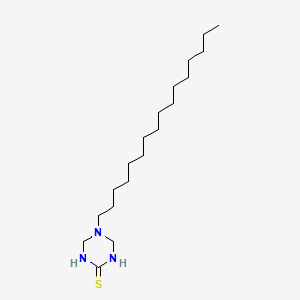
4-bromo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4-position, a methyl group at the 1-position, and a carboxamide group at the 5-position of the pyrazole ring. Additionally, it has a 4-methylcyclohexyl group attached to the nitrogen atom of the carboxamide group.
準備方法
The synthesis of 4-bromo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone.
Bromination: The synthesized pyrazole is then brominated at the 4-position using a brominating agent like N-bromosuccinimide (NBS).
Methylation: The brominated pyrazole undergoes methylation at the 1-position using a methylating agent such as methyl iodide.
Carboxamide formation: The final step involves the reaction of the methylated pyrazole with 4-methylcyclohexylamine to form the desired carboxamide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反応の分析
4-Bromo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, the carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS) for bromination, methyl iodide for methylation, and lithium aluminum hydride (LiAlH4) for reduction. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Bromo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-5-carboxamide has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes involving pyrazole derivatives, such as enzyme inhibition and receptor binding.
Medicine: The compound may have potential therapeutic applications, such as anti-inflammatory or anticancer agents, due to its structural similarity to other bioactive pyrazole derivatives.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-bromo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. The exact molecular targets and pathways involved would require further experimental validation.
類似化合物との比較
4-Bromo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
4-Bromo-1-methyl-1H-pyrazole-5-carboxamide: Lacks the 4-methylcyclohexyl group, which may affect its biological activity and chemical properties.
1-Methyl-N-(4-methylcyclohexyl)-1H-pyrazole-5-carboxamide:
4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, which may alter its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C12H18BrN3O |
|---|---|
分子量 |
300.19 g/mol |
IUPAC名 |
4-bromo-2-methyl-N-(4-methylcyclohexyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H18BrN3O/c1-8-3-5-9(6-4-8)15-12(17)11-10(13)7-14-16(11)2/h7-9H,3-6H2,1-2H3,(H,15,17) |
InChIキー |
LGPUNZYXMCCVSF-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)NC(=O)C2=C(C=NN2C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B14928092.png)
![Ethyl 2-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14928100.png)
![4-[(3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B14928106.png)
![4-[(4-chloro-3-methylphenoxy)methyl]-N'-[(1E)-3,3,3-trifluoropropylidene]benzohydrazide](/img/structure/B14928113.png)
![2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidine-4(3H)-thione](/img/structure/B14928116.png)
![2-(1-methyl-1H-pyrazol-4-yl)-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B14928117.png)


![ethyl (2E)-5-methyl-2-[(5-methylfuran-2-yl)methylidene]-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B14928131.png)
![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[(2E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14928132.png)
![Methyl 4-{[5-(cyclododecylcarbamoyl)furan-2-yl]methoxy}benzoate](/img/structure/B14928134.png)
![2-(2-Furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14928147.png)
![4-[(2-bromophenoxy)methyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B14928150.png)
![4-[({4-[(2-bromophenoxy)methyl]phenyl}carbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14928158.png)
